7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
CAS No.: 1202780-76-4
Cat. No.: VC7862376
Molecular Formula: C6H4ClN3O
Molecular Weight: 169.57
* For research use only. Not for human or veterinary use.
![7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one - 1202780-76-4](/images/structure/VC7862376.png)
Specification
CAS No. | 1202780-76-4 |
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Molecular Formula | C6H4ClN3O |
Molecular Weight | 169.57 |
IUPAC Name | 7-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Standard InChI | InChI=1S/C6H4ClN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11) |
Standard InChI Key | GNRJLARTHJVKGL-UHFFFAOYSA-N |
SMILES | C1=CN=C2C(=C1Cl)NC(=O)N2 |
Canonical SMILES | C1=CN=C2C(=C1Cl)NC(=O)N2 |
Introduction
Structural Characteristics
Molecular Architecture
The core structure of 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one consists of a bicyclic system where an imidazole ring is fused to a pyridine ring at the 4,5- and b-positions. The chlorine atom occupies the 7-position on the pyridine moiety, while the ketone group is located at the 2-position of the imidazole ring . The IUPAC name reflects this arrangement: 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one.
Crystallographic Data
Single-crystal X-ray diffraction studies of analogous compounds, such as 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, reveal planar bicyclic systems with bond lengths and angles consistent with aromaticity . For example, the C–N bond lengths in the imidazole ring range from 1.32–1.38 Å, while the pyridine C–C bonds measure approximately 1.39–1.41 Å . These data suggest similar geometric parameters for the target compound.
Spectroscopic Features
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NMR: Protons on the pyridine ring resonate between δ 8.2–8.5 ppm, while imidazole protons appear at δ 7.2–7.8 ppm .
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NMR: The carbonyl carbon (C=O) typically resonates at δ 165–170 ppm, and aromatic carbons appear between δ 120–150 ppm .
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HRMS: The exact mass of the compound is 169.0043 Da (calculated for ) .
Synthesis Methods
One-Pot Tandem Synthesis
A robust method for constructing imidazo[4,5-b]pyridine derivatives involves a one-pot tandem process combining nucleophilic aromatic substitution (SAr), reduction, and heterocyclization :
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SAr Reaction: 2-Chloro-3-nitropyridine reacts with primary amines in a 1:1 mixture of water and isopropyl alcohol (HO-IPA) at 80°C for 2 hours.
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Reduction: The intermediate nitro compound is reduced using zinc dust and concentrated HCl, yielding pyridine-2,3-diamine derivatives.
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Heterocyclization: The diamine reacts with aldehydes in HO-IPA at 85°C for 10 hours, forming the imidazo[4,5-b]pyridine core .
This method achieves yields exceeding 90% and avoids metal catalysts, making it environmentally favorable .
Phase-Transfer Alkylation
Chemical and Physical Properties
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 170.57 g/mol | |
LogP (Partition Coefficient) | 1.98 (estimated) | |
Topological Polar Surface Area | 67.8 Ų |
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .
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Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic or basic conditions due to the ketone group .
Analytical Characterization
Chromatographic Methods
Table 1: Key NMR Signals (300 MHz, CDCl)
Proton Position | δ (ppm) | Multiplicity |
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H-5 (pyridine) | 8.51 | d ( Hz) |
H-4 (imidazole) | 7.29 | dd ( Hz) |
N–CH (allyl) | 4.92 | d ( Hz) |
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